5,6-Diacetoxyindole
Overview
Description
Synthesis Analysis
The synthesis of 5,6-Diacetoxyindole involves the reduction of nitro-substituted styrenes followed by acetylation. A notable method was described where 2:β-dinitro-5-acetoxystyrene is reduced with iron powder and acetic acid, leading to the formation of 5-acetoxyindole, which is further processed to yield 5,6-Diacetoxyindole. This compound forms compact hemispherical clusters with a melting point of 135–136°C (Beer, Clarke, Khorana, & Robertson, 1948).
Molecular Structure Analysis
The molecular structure analysis of 5,6-Diacetoxyindole reveals its significance as a precursor in melanin synthesis. It has a core indole structure substituted with acetoxy groups at the 5 and 6 positions. The precise structural elucidation provides insight into its reactivity and role in further chemical transformations leading to complex melanin polymers.
Chemical Reactions and Properties
5,6-Diacetoxyindole undergoes various chemical reactions, highlighting its versatile nature in synthetic chemistry. It is a crucial intermediate in the enzymatic oxidation process that leads to melanin, demonstrating its instability and reactivity, which is essential for the formation of complex melanin structures. Its reactivity under biomimetic conditions has been studied, showing the formation of complex oligomeric products indicative of its role in natural pigment synthesis (Napolitano, d’Ischia, & Prota, 1988).
Physical Properties Analysis
The physical properties of 5,6-Diacetoxyindole, such as melting point and solubility, are crucial for its handling and application in synthetic pathways. Its crystalline form and specific melting point range facilitate its identification and purity assessment, which is essential for its use in further chemical synthesis and studies related to melanin and its derivatives.
Chemical Properties Analysis
The chemical properties of 5,6-Diacetoxyindole, including its reactivity with various reagents and conditions, are central to understanding its role in melanin synthesis. Its ability to undergo oxidation and polymerization under specific conditions mimics the natural enzymatic processes leading to melanin formation, making it a valuable model compound for studying the chemistry of pigmentation (Capelli et al., 2009).
Scientific Research Applications
Summary of Application
5,6-Diacetoxyindole is a precursor in the biosynthesis of melanins, which are natural pigments found in most organisms . Melanins play a crucial role in protecting tissues from UV radiation .
Methods of Application
The synthesis of 5,6-dihydroxyindole-2-carboxylic acid, a key precursor of melanin, has been studied over the past 8 years (2012–2020) . The process involves obtaining natural melanin pigments and their biosynthetic precursor 5,6-dihydroxyindole-2-carboxylic acid .
Results or Outcomes
Melanins have a broad spectrum of action and a variety of useful biological activities, with low toxicity . They have been used to create preparations with antiviral activity against influenza viruses, herpes simplex virus type 2, HIV-1, and vaccinia virus . In addition, melanin-containing immunomodulators have been developed to fight cancer .
Organic Chemistry - Synthesis
Summary of Application
5,6-Diacetoxyindole can be synthesized from trans-4,5-dibenzyloxy-β-pyrrolidino-2-nitrostyrene . This method is less expensive and is referred to as a “one pot” method .
Methods of Application
The three-step transformation, which includes reductive cyclization, debenzylation, and acetylation, is carried out in one reaction vessel with no intermediate isolation or purification steps .
Results or Outcomes
This method provides a less expensive way for the production of 5,6-Diacetoxyindole .
Dermocosmetics - Hair Dye
Summary of Application
5,6-Diacetoxyindole is a known hair dye . It is an expensive material because all prior art syntheses involve difficult multi-step procedures .
Methods of Application
The synthesis of 5,6-Diacetoxyindole as a hair dye involves multi-step procedures .
Results or Outcomes
Despite the high expense, 5,6-Diacetoxyindole is used as a hair dye due to its effectiveness .
Organic Chemistry - Nitration
Summary of Application
5,6-Diacetoxyindole can be used in the field of nitration . The regiochemical control induced by Zn(II) is apparently unprecedented in the field of phenol/catechol nitration .
Methods of Application
The last step in the planned synthetic sequence required use of reagents compatible with the marked instability imparted to substrate and product by the catechol functionality . After extensive screenings, it was found that 5,6-Diacetoxyindole could be obtained in 52% yield by treatment of the substrate with sodium dithionite in 0.1 M phosphate buffer (pH 4) at 40°C under Ar in the presence of Zn(II) ions .
Results or Outcomes
This method represents a considerable achievement in terms of rapidity and product purity, two most critical problems in available syntheses of 5,6-Diacetoxyindole .
Dermocosmetics - Skin Photoprotective Agents
Summary of Application
5,6-Dihydroxyindole, the main biosynthetic precursor of the skin photoprotective agents melanins, is increasingly being exploited as active ingredients in innovative dermocosmetic formulations .
Methods of Application
The method involves the synthesis of carboxamides of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) to get access to pigments with more favorable solubility properties with respect to the natural ones .
Results or Outcomes
The use of 5,6-Dihydroxyindole in dermocosmetic formulations provides a number of advantages as therapeutic agents: a broad spectrum of action, a variety of useful biological activities, low toxicity .
properties
IUPAC Name |
(6-acetyloxy-1H-indol-5-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7(14)16-11-5-9-3-4-13-10(9)6-12(11)17-8(2)15/h3-6,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOLUQGMBCPVOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C=CN2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396689 | |
Record name | 5,6-Diacetoxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diacetoxyindole | |
CAS RN |
15069-79-1 | |
Record name | 5,6-Diacetoxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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